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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions regarding the impact

of N1-methylpseudouridine (m1Ψ) on mRNA secondary structure prediction and its

experimental implications.

Frequently Asked Questions (FAQs)
Q1: What is N1-methylpseudouridine (m1Ψ) and why is it used in mRNA therapeutics?

A1: N1-methylpseudouridine (m1Ψ) is a modified nucleoside, specifically a methylated

derivative of pseudouridine (Ψ).[1] It is incorporated into synthetic mRNA, such as in the Pfizer-

BioNTech and Moderna COVID-19 vaccines, for several key reasons.[1][2] The primary

benefits of replacing every uridine (U) with m1Ψ are a significant reduction in the innate

immune response to the mRNA molecule and a substantial increase in protein expression.[3][4]

This modification helps stabilize the mRNA transcript and enhances its translation efficiency,

making it a cornerstone of modern mRNA vaccine and therapeutic technology.[5][6]

Q2: How does m1Ψ incorporation affect the stability of mRNA secondary structures?

A2: The inclusion of m1Ψ generally increases the thermal stability of mRNA secondary

structures.[5] Experimental studies have shown that RNA duplexes containing m1Ψ-A pairs

have higher melting temperatures (Tm) compared to those with standard U-A pairs, indicating
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greater stability.[7] This stabilizing effect is attributed to enhanced base stacking interactions.[6]

[8] Molecular dynamics studies suggest that m1Ψ induces a higher stabilization effect in

double-stranded RNA than both uridine and pseudouridine due to these stronger stacking and

base-pairing interactions.[6]

Q3: Does the presence of m1Ψ alter the prediction of mRNA secondary structure?

A3: Yes, the presence of m1Ψ significantly impacts mRNA secondary structure and thus its

prediction. Standard prediction algorithms are based on thermodynamic parameters for

canonical bases (A, U, G, C).[9] Since m1Ψ alters the stability of base pairs, these standard

parameters are not accurate for m1Ψ-containing sequences.[9][10] This necessitates the use

of updated software and specific nearest-neighbor thermodynamic parameters that account for

the modification to achieve accurate predictions.[9]

Q4: What are the main challenges in computationally predicting the secondary structure of

m1Ψ-modified mRNA?

A4: The primary challenge is the lack of comprehensive, experimentally derived

thermodynamic parameters for m1Ψ.[9] The accuracy of secondary structure prediction, which

is crucial for designing RNA therapeutics, depends heavily on these nearest-neighbor (NN)

energy parameters.[9][11] Developing these parameters is experimentally intensive. While

computational methods to predict these parameters are being developed, they are still an

active area of research.[9] Without accurate parameters, algorithms may fail to predict the

correct minimum free energy (MFE) structure.[12][13]

Q5: How does N1-methylpseudouridine (m1Ψ) compare to pseudouridine (Ψ) in its effects on

mRNA?

A5: Both m1Ψ and Ψ enhance the stability of RNA duplexes compared to uridine.[7] However,

m1Ψ generally provides a greater increase in protein expression and a more significant

reduction in immunogenicity than Ψ.[4] While Ψ has been shown to sometimes increase amino

acid misincorporation during translation, m1Ψ demonstrates high translational fidelity, behaving

more like uridine in this regard.[14][15] The N1-methyl group on m1Ψ can also suppress some

of the effects on translation rate that are observed with uridine isomerization to Ψ.[3]

Q6: Does the incorporation of m1Ψ into mRNA affect the fidelity of protein translation?
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A6: No, studies indicate that m1Ψ does not significantly impact translational fidelity.[15][16]

Research on m1Ψ-containing mRNAs, including those used in COVID-19 vaccines, shows that

they produce faithful protein products without a detectable increase in miscoded peptides

compared to unmodified mRNA.[1][14][16] While very low levels of ribosomal frameshifting can

occur on some "slippery sequences," this is not known to limit vaccine effectiveness and can

be corrected by using synonymous codons.[1][17]

Troubleshooting Guide
Issue 1: My secondary structure prediction for an m1Ψ-modified mRNA does not match my

experimental data (e.g., from SHAPE-MaP).

Cause A: Inadequate Prediction Parameters. Standard RNA folding algorithms (e.g.,

RNAfold, RNAstructure) use nearest-neighbor parameters derived for canonical RNA bases.

These do not account for the increased stability conferred by m1Ψ.

Solution: Utilize software versions that have been specifically updated to handle modified

nucleotides, if available.[10] Currently, specific and complete thermodynamic datasets for

m1Ψ are still under development.[9] Therefore, computational predictions should be treated

as hypotheses. Always prioritize experimental probing data like SHAPE, DMS, or other

enzymatic methods to guide and validate your structural models.[18][19]

Cause B: Kinetic Folding vs. Thermodynamic Prediction. Prediction algorithms typically

calculate the most thermodynamically stable (lowest free energy) structure. However, in vivo,

mRNA folding is a dynamic process, and the molecule may adopt alternative, kinetically

trapped conformations.

Solution: Use experimental techniques that can capture the structural ensemble in solution,

such as SHAPE-MaP, to understand the different conformations your mRNA may adopt.[2]

[20] Compare these experimental results with suboptimal structures predicted by the folding

algorithm, not just the single minimum free energy structure.

Issue 2: My m1Ψ-modified mRNA is predicted to be structurally stable, but I observe low

protein expression.

Cause A: Overly Stable Structures in the 5' UTR or near the start codon. Highly stable

secondary structures, especially in the 5' untranslated region (UTR) or encompassing the
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translation initiation site, can physically impede ribosome scanning and binding, thereby

reducing translation initiation.[12] The stabilizing effect of m1Ψ can exacerbate this issue.[2]

Solution: Re-design the 5' UTR or the initial coding sequence using synonymous codons to

minimize the stability of local secondary structures (increase the minimum free energy).[12]

There are specialized machine learning tools being developed to design optimal 5' UTRs

specifically for m1Ψ-modified mRNA.[21]

Cause B: Ribosome Pausing. Although m1Ψ generally enhances overall translation, specific

structural elements or sequences, stabilized by the modification, might cause ribosome

pausing or slowing during the elongation phase.[7] This can affect the overall rate of protein

synthesis.

Solution: Analyze ribosome profiling (Ribo-Seq) data if available to identify potential pause

sites. Correlate these sites with regions of high structural stability in your experimentally

validated m1Ψ-mRNA structure. Redesign these regions using synonymous codons to

reduce local structural stability.[22]

Issue 3: Standard reverse transcriptases stall or introduce errors when used on my m1Ψ-

modified mRNA template during experimental analysis (e.g., SHAPE-MaP, cDNA synthesis).

Cause: The N1-methyl group of m1Ψ can interfere with the active site of some reverse

transcriptase (RT) enzymes, leading to stalling or misincorporation of nucleotides during

cDNA synthesis. While this effect is generally marginal, it can introduce noise into

sequencing-based analyses.[15][16]

Solution: Screen different reverse transcriptase enzymes. Some modern RTs are engineered

for higher processivity and accuracy on modified templates. Consult literature and

manufacturer's notes for enzymes validated for use with m1Ψ-modified RNA. Ensure optimal

reaction conditions (e.g., temperature, buffer composition) as recommended for your chosen

enzyme to maximize fidelity.

Quantitative Data Summary
The incorporation of N1-methylpseudouridine (m1Ψ) has a quantifiable impact on both the

biophysical properties and the functional output of mRNA. The following table summarizes key

findings from comparative studies.
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Parameter
Unmodified
mRNA (U)

Pseudouridine
mRNA (Ψ)

N1-
methylpseudo
uridine mRNA
(m1Ψ)

Reference(s)

Duplex Thermal

Stability (Tm)
Baseline Higher than U

Higher than U

and Ψ
[7]

Protein

Expression (in

vitro/vivo)

Baseline Increased vs. U
Increased vs. U

and Ψ
[4][14]

Relative

Immunogenicity
High Reduced vs. U

Significantly

Reduced vs. U

and Ψ

[4]

Translational

Fidelity
High

Can increase

misincorporation

High (similar to

U)
[14][15]

Experimental Protocols
Protocol: Secondary Structure Analysis of m1Ψ-Modified mRNA using SHAPE-MaP

Selective 2'-hydroxyl acylation analyzed by primer extension and mutational profiling (SHAPE-

MaP) is a powerful technique to probe RNA structure at single-nucleotide resolution. The

reactivity of each nucleotide to a SHAPE reagent corresponds to its local structural flexibility.[2]

[20]

Objective: To determine the secondary structure of an in vitro transcribed m1Ψ-modified

mRNA.

Methodology:

mRNA Preparation:

Synthesize the m1Ψ-modified mRNA via in vitro transcription (IVT) using a DNA template,

T7 RNA polymerase, and a nucleotide mix where UTP is completely replaced by m1Ψ-TP.
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Purify the resulting mRNA using standard methods (e.g., LiCl precipitation, column

purification) to remove enzymes, DNA template, and unincorporated nucleotides.

Verify the integrity and purity of the mRNA via gel electrophoresis.

RNA Folding:

Denature the purified mRNA by heating to 95°C for 2 minutes.

Place the sample on ice immediately for 2 minutes to trap it in an unfolded state.

Add a folding buffer (e.g., containing Na-HEPES pH 8.0, NaCl, and MgCl₂) and allow the

RNA to fold at 37°C for 15-20 minutes to allow it to adopt its equilibrium conformation.

SHAPE Reagent Modification:

Prepare two identical aliquots of the folded RNA: a (+) probe sample and a (-) probe

(control) sample.

To the (+) sample, add the SHAPE reagent (e.g., 1M7 or NAI). To the (-) sample, add the

solvent for the reagent (e.g., DMSO) as a negative control.

Incubate at 37°C for a short period (typically 1-5 minutes) to allow for acylation of flexible

nucleotides.

Quench the reaction and purify the RNA to remove the SHAPE reagent.

Reverse Transcription and Mutational Profiling:

Anneal a fluorescently labeled or sequence-specific primer to the modified RNA.

Perform reverse transcription using a reverse transcriptase engineered to read through

modified sites but introduce mutations (mismatches) at the sites of 2'-O-adducts.

This step generates a library of cDNAs where the mutation rate at each position is

proportional to the SHAPE reactivity of that nucleotide.

Sequencing and Data Analysis:
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Sequence the resulting cDNA libraries using next-generation sequencing.

Align the sequencing reads to the reference mRNA sequence.

Use specialized software (e.g., ShapeMapper) to calculate the mutation rate at each

nucleotide position for both the (+) and (-) probe samples.

Subtract the background mutation rate from the (-) control to determine the SHAPE

reactivity profile for the mRNA.

Structure Prediction:

Use the calculated SHAPE reactivities as pseudo-energy constraints to guide a secondary

structure prediction algorithm (e.g., RNAstructure's Fold command).[19] The reactivity data

will penalize structures where highly reactive (flexible) nucleotides are base-paired and

favor structures where they are single-stranded, significantly improving prediction

accuracy.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.researchgate.net/publication/321541182_RNA_Structure_Determination_Methods_and_Protocols
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. mRNA Preparation

2. Structural Probing

3. Data Acquisition & Analysis

4. Structure Modeling

In Vitro Transcription
(with m1Ψ-TP)

mRNA Purification
& QC

RNA Folding

SHAPE Reagent
Modification (+/-)

Reverse Transcription
(Mutational Profiling)

Next-Gen Sequencing

Calculate SHAPE
Reactivities

Predict Secondary Structure
(RNAstructure + SHAPE data)

Validated Structural Model

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12751219?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12751219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for experimental validation of m1Ψ-mRNA secondary structure using

SHAPE-MaP.
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Caption: Impact of m1Ψ incorporation on mRNA properties and therapeutic efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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